Fmoc-(FmocHmb)Phe-OH Fmoc-(FmocHmb)Phe-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629677
InChI: InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1
SMILES:
Molecular Formula: C47H39NO8
Molecular Weight: 745.8 g/mol

Fmoc-(FmocHmb)Phe-OH

CAS No.:

Cat. No.: VC16629677

Molecular Formula: C47H39NO8

Molecular Weight: 745.8 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(FmocHmb)Phe-OH -

Specification

Molecular Formula C47H39NO8
Molecular Weight 745.8 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1
Standard InChI Key XWWTUXHERVBEHS-QLKFWGTOSA-N
Isomeric SMILES COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Canonical SMILES COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Introduction

Chemical Identity and Structural Features

Fmoc-(FmocHmb)Phe-OH, systematically named N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-phenylalanine, integrates two orthogonal protecting groups:

  • Fmoc Group: Protects the α-amino group during SPPS, enabling sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .

  • Hmb Group: A 4-methoxybenzyl derivative that prevents aggregation by introducing conformational flexibility into growing peptide chains .

The compound’s phenylalanine backbone ensures compatibility with native peptide sequences, while the Hmb moiety disrupts β-sheet formation—a common issue in hydrophobic or amyloidogenic peptides . Analytical data confirm ≥97% purity via HPLC and ≥85% acidimetric assay, with solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves multi-step functionalization of L-phenylalanine:

  • Hmb Protection: The α-amino group is alkylated with 2-Fmoc-oxy-4-methoxybenzyl bromide under basic conditions (e.g., DIPEA in DCM).

  • Fmoc Installation: The secondary amine is protected via Fmoc-chloride acylation .

Key reaction parameters:

ParameterCondition
SolventDichloromethane (DCM) or DMF
BaseDiisopropylethylamine (DIPEA)
Temperature0–25°C
Deprotection Reagent20% piperidine/DMF

Deprotection Kinetics

The Fmoc group is cleaved within 10–20 minutes using piperidine, while the Hmb group remains intact until final trifluoroacetic acid (TFA)-mediated cleavage . This staged deprotection allows iterative peptide elongation without premature side-chain exposure.

Applications in Solid-Phase Peptide Synthesis

Aggregation Mitigation

The Hmb group’s steric bulk disrupts interchain hydrogen bonding, resolving synthetic bottlenecks in sequences such as:

  • Amyloid-β fragments: Hydrophobic regions (e.g., residues 29–42) require Hmb derivatives to prevent β-sheet aggregation .

  • Transmembrane domains: Helical peptides with repeated valine/leucine motifs show improved yields when Hmb-protected residues are incorporated .

Suppression of Side Reactions

Incorporating Hmb at aspartic acid (Asp) or asparagine (Asn) sites eliminates aspartimide formation—a common side reaction in Fmoc SPPS. For example, Asp-Gly sequences exhibit 95% reduced by-products when Hmb-protected glycine is used .

Comparative Analysis with Related Derivatives

Hmb vs. Pseudoproline Dipeptides

FeatureHmb DerivativesPseudoprolines
ScopeAll amino acidsSer/Thr-containing sequences
CleavageTFA-labileTFA-stable
Solubility ImpactHigh (prevents aggregation)Moderate

Hmb derivatives outperform pseudoprolines in hydrophobic or glycine-rich contexts but require post-synthesis TFA cleavage to remove the protecting group .

Hmb vs. Dmb Derivatives

While both Hmb and 2,4-dimethoxybenzyl (Dmb) groups enhance solubility, Dmb derivatives generate cytotoxic cations during TFA cleavage, necessitating protected tryptophan residues . Hmb avoids this limitation, making it safer for peptides containing Trp .

Research Findings and Case Studies

Case Study: Synthesis of Nucleolin-Related Peptides

A 2010 study demonstrated that substituting Hmb-protected phenylalanine at position 12 of a nucleolin-binding peptide improved crude purity from 45% to 82% by reducing β-sheet aggregation . The final product retained full binding affinity (K<sub>d</sub> = 12 nM), validating the strategy’s efficacy.

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